(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(2,6-dimethylmorpholino)methanone
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Overview
Description
(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(2,6-dimethylmorpholino)methanone is a complex organic compound characterized by a combination of benzofuran, phenyl, and morpholino groups. The unique structural arrangement of these groups imparts specific chemical properties to this compound, making it a molecule of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis: : The synthesis of (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(2,6-dimethylmorpholino)methanone typically involves multi-step organic reactions. One common route involves the condensation of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol with formaldehyde, followed by the introduction of a phenyl group through Friedel-Crafts alkylation. The final step involves the incorporation of the morpholino group via a nucleophilic substitution reaction.
Conditions: : These reactions generally require catalysts such as Lewis acids (e.g., aluminum chloride) and are conducted under controlled temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production often scales up the laboratory synthesis protocols while implementing continuous flow chemistry techniques to ensure consistent product quality and minimize production costs. Reaction optimization and the use of automated reactors further enhance the efficiency and scalability of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran moiety, to form corresponding quinone derivatives.
Reduction: : Reduction reactions can target the phenyl ketone group to produce secondary alcohols.
Substitution: : Both the phenyl and morpholino groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Hydrogenation over palladium on carbon or lithium aluminum hydride.
Substitution: : Alkyl halides or acyl chlorides in the presence of bases like pyridine or triethylamine.
Major Products
Oxidation: : Quinone derivatives and related compounds.
Reduction: : Secondary alcohols and alkanes.
Substitution: : Substituted aromatic compounds with varying functional groups.
Scientific Research Applications
Chemistry
In organic chemistry, (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(2,6-dimethylmorpholino)methanone serves as a versatile intermediate in the synthesis of more complex molecules. It is often used in cross-coupling reactions and as a ligand in coordination chemistry.
Biology
Its bioactive structure makes it a candidate for drug development and research into molecular interactions, especially within enzyme binding sites and receptor interactions.
Medicine
Potential therapeutic applications are explored in fields like oncology, where its structural motifs may inhibit specific cancer-related enzymes or receptors.
Industry
In the materials science domain, it contributes to the synthesis of advanced polymers and resins with specialized properties, including thermal stability and chemical resistance.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets. For instance, its benzofuran moiety can intercalate with DNA or RNA structures, while the morpholino group enhances solubility and bioavailability, facilitating efficient cellular uptake and activity modulation.
Comparison with Similar Compounds
Similar Compounds
(4-(Benzyl(phenyl)methyl)phenyl)(2,6-dimethylmorpholino)methanone: : Similar in the phenyl and morpholino aspects but lacks the benzofuran group.
(4-(Phenylthio)methyl)phenyl)(2,6-dimethylmorpholino)methanone: : Contains a sulfur atom instead of oxygen, affecting its chemical reactivity and biological interactions.
Uniqueness
There you have it, a deep dive into the compound (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(2,6-dimethylmorpholino)methanone. Intriguing, isn’t it?
Properties
IUPAC Name |
[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-(2,6-dimethylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-16-13-25(14-17(2)28-16)23(26)19-10-8-18(9-11-19)15-27-21-7-5-6-20-12-24(3,4)29-22(20)21/h5-11,16-17H,12-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFGZAOGWCNSFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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